molecular formula C12H14N2O3S2 B5518949 ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate CAS No. 5984-08-7

ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate

Cat. No.: B5518949
CAS No.: 5984-08-7
M. Wt: 298.4 g/mol
InChI Key: KPLIILSPLZUFTC-UHFFFAOYSA-N
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Description

Ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate is a thieno[2,3-d]pyrimidine derivative characterized by a 5,6-dimethyl-substituted core, a 4-oxo group, and an ethyl thioacetate side chain. The compound’s synthesis typically involves alkylation of the thiol group on the pyrimidine core with ethyl chloroacetate, as seen in related structures .

Properties

IUPAC Name

ethyl 2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-4-17-8(15)5-18-12-13-10(16)9-6(2)7(3)19-11(9)14-12/h4-5H2,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLIILSPLZUFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352107
Record name ST039220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-08-7
Record name ST039220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the thieno[2,3-d]pyrimidine core. Subsequent reactions with ethyl bromoacetate in the presence of a base, such as potassium carbonate, yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl thioacetates.

Scientific Research Applications

Ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, thereby modulating cellular signaling and proliferation .

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and biological activities. Below is a systematic comparison based on key features:

Substituent Variations on the Pyrimidine Core

Ethyl 2-[3-(4-Nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]thioacetate (Compound 15)
  • Structural Difference: Incorporates a 4-nitrophenyl group and a cyclohepta ring fused to the thienopyrimidine core.
  • Synthesis : 88% yield via alkylation with ethyl chloroacetate.
  • Physical Properties: Melting point = 213–215°C; IR peaks at 1350, 1519 (NO₂), 1679 (amide C=O), and 1733 cm⁻¹ (ester C=O) .
  • Activity: Not explicitly reported, but nitro groups often enhance antiparasitic or anticancer activity.
Ethyl 2-(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
  • Structural Difference : Replaces the thioether bridge (-S-) with a direct methylene (-CH₂-) linkage.

Heterocyclic System Modifications

CRCM5484 (BET Inhibitor)
  • Structural Difference: Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core with a furan-2-ylmethyl group.
  • Synthesis : 90% yield via Gewald reaction and subsequent alkylation.
  • Activity : Targets BET proteins, showing anti-leukemic effects .
Ethyl 2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate
  • Structural Difference: Replaces thieno[2,3-d]pyrimidine with a benzothiolo[2,3-d]pyrimidine system.
  • Impact : Enhanced aromaticity may improve DNA intercalation or enzyme inhibition .

Side Chain Modifications

2-{[6-(1H-Benzimidazol-2-yl)-3,5-Dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-Isopropylphenyl)acetamide
  • Structural Difference : Substitutes ethyl ester with a benzimidazole-acetamide group.
  • Activity : Exhibits potent antimicrobial activity (MIC = 1–4 µg/mL against S. aureus and E. coli) and high affinity for TrmD methyltransferase .
  • Synthesis : 58–80% yield via hydrazide condensation and alkylation .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structural Difference : Introduces a thietan (3-membered sulfur ring) at the 4-position.
  • Impact : The strained thietan may enhance metabolic stability or target selectivity .

Biological Activity

Ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₄N₂O₃S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 105219-73-6

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. The compound has been shown to modulate key signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action :
    • The compound interacts with specific molecular targets such as kinases involved in cell cycle regulation.
    • In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins.
  • Case Studies :
    • A study on various cancer cell lines (e.g., HeLa and L363) revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial effects.

  • Activity Against Bacteria :
    • Preliminary assessments suggest that this compound exhibits inhibitory effects against several Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values were determined to be in the range of 20–50 µg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the thieno[2,3-d]pyrimidine scaffold in conferring biological activity. Modifications to the substituents on this core have been shown to enhance potency and selectivity towards specific biological targets.

CompoundStructural FeaturesBiological Activity
Ethyl [(5,6-Dimethyl-4-Oxo...Thieno[2,3-d]pyrimidine coreAnticancer and antimicrobial
3-Allyl derivativesSimilar core with varying side chainsIncreased antimicrobial activity
Benzimidazole derivativesAdditional benzimidazole moietyHigher anticancer efficacy

Q & A

Advanced Research Question

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers for thioether formation .
  • Solvent Optimization : COSMO-RS simulations to predict solvent effects on yield (e.g., DMF vs. THF) and guide experimental trials .
  • Machine Learning : Train models on existing thienopyrimidine reaction datasets to predict optimal catalysts (e.g., triethylamine vs. DBU) .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Meta-Analysis : Compare IC50_{50} values from multiple assays (e.g., COX-2 inhibition vs. antimicrobial activity) to identify structure-activity trends .
  • Structural Modifications : Synthesize analogs (e.g., replacing ethyl ester with methyl or benzyl groups) and test activity to isolate critical functional groups .
  • Dose-Response Curves : Replicate experiments with tighter concentration gradients (e.g., 0.1–100 µM) to confirm reproducibility .

What strategies are effective for designing analogs to improve pharmacokinetic properties?

Advanced Research Question

  • LogP Optimization : Replace the ethyl ester with polar groups (e.g., carboxylic acid) to enhance solubility, predicted via ChemAxon or ACD/Labs .
  • Metabolic Stability : Introduce fluorine at the 5- or 6-methyl positions to block CYP450-mediated oxidation, validated via liver microsome assays .
  • Bioisosteric Replacement : Substitute the thioether with sulfone or sulfonamide groups to balance potency and toxicity .

How can degradation pathways be analyzed to ensure compound stability?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH), then monitor degradation via HPLC-MS .
  • Kinetic Analysis : Calculate half-life (t1/2_{1/2}) under accelerated conditions and model Arrhenius plots to predict shelf-life .
  • Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate oxidation .

What are the advantages of heterogeneous catalysis in scaling up synthesis?

Advanced Research Question

  • Catalyst Reusability : Use immobilized bases (e.g., polystyrene-supported DBU) to reduce waste and enable continuous-flow reactors .
  • Solvent-Free Conditions : Mechanochemical synthesis (ball milling) for thioether formation, improving atom economy and eliminating DMF .
  • Process Analytics : Implement PAT tools (e.g., inline FTIR) to monitor reaction progression in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate

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